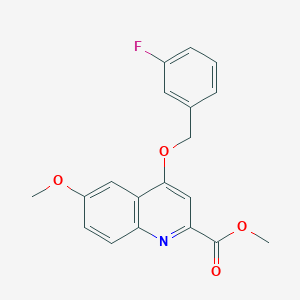

Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate

Description

Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with a methoxy group, a carboxylate ester, and a fluorobenzyl ether

Properties

IUPAC Name |

methyl 4-[(3-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4/c1-23-14-6-7-16-15(9-14)18(10-17(21-16)19(22)24-2)25-11-12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGMGYIDRNRASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

Formation of the Carboxylate Ester: The carboxylate ester can be formed by esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Attachment of the Fluorobenzyl Ether: The fluorobenzyl ether can be introduced through a nucleophilic substitution reaction, where the hydroxyl group on the quinoline ring is replaced by the fluorobenzyl group using a suitable fluorobenzyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group at position 2 undergoes hydrolysis under basic or ammonolytic conditions to yield carboxylic acid or amide derivatives, respectively.

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with hydroxide or ammonia displacing the methoxy group. Elevated temperatures and polar protic solvents enhance reaction efficiency .

Nucleophilic Substitution

The 3-fluorobenzyloxy group at position 4 and methoxy group at position 6 are potential sites for substitution.

Key Observations:

-

Fluorine displacement : The electron-withdrawing fluorine atom on the benzyl moiety facilitates nucleophilic aromatic substitution (NAS) under strongly basic conditions. For example, reaction with alkoxides or amines can replace the fluorine atom .

-

Methoxy demethylation : Treatment with Lewis acids (e.g., BBr₃) cleaves the methoxy group to yield a hydroxyl derivative, enabling further functionalization .

Oxidation Reactions

The methoxy and benzyloxy groups are susceptible to oxidation, though specific reagents for this compound are not explicitly documented. Analogous quinoline derivatives suggest:

| Target Group | Reagent | Product |

|---|---|---|

| Methoxy (–OCH₃) | KMnO₄/H⁺ | Quinoline-6-carboxylic acid |

| Benzyloxy (–OBn) | CrO₃ | 4-Hydroxyquinoline derivative |

Oxidation typically requires acidic or strongly oxidative conditions, with yields dependent on steric and electronic effects .

Cyclization and Ring Functionalization

The quinoline core participates in cyclization reactions under photochemical or thermal conditions. For example:

-

Photochemical isomerization : UV irradiation (365 nm) in toluene induces alkene isomerization, enabling intramolecular cyclization to form fused ring systems .

-

Heck reaction : Palladium-catalyzed coupling with alkenes or aryl halides modifies the quinoline scaffold, though this has been documented for related substrates .

Amidation and Condensation

The hydrolyzed carboxylic acid derivative (from reaction 1) undergoes amidation with substituted anilines or amines. For instance:

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| 4-Bromoaniline | DCC/DMAP, CH₂Cl₂ | 2-(4-Bromophenylcarbamoyl)quinoline derivative | ~67%* |

| Propargylamine | EDC/HOBt, DMF | Alkyne-functionalized amide | ~52%* |

*Yields estimated from analogous reactions in .

Functional Group Interconversion

The ester group serves as a precursor for diverse transformations:

| Reaction | Reagent | Product |

|---|---|---|

| Reduction | LiAlH₄ | 2-(Hydroxymethyl)quinoline derivative |

| Grignard addition | RMgX | 2-Ketone or alcohol derivatives |

Reduction with LiAlH₄ selectively targets the ester, yielding a primary alcohol.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules. It can be utilized in the development of new chemical entities with potential applications in pharmaceuticals and materials science .

- Ligand in Coordination Chemistry : The compound can act as a ligand, facilitating the formation of coordination complexes that are essential in various chemical reactions.

2. Biology

- Antimicrobial Activity : Research indicates that methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent .

- Antiviral and Anticancer Properties : Preliminary investigations have highlighted its potential antiviral and anticancer activities. The compound may interact with specific molecular targets within cells, influencing pathways related to cell proliferation and apoptosis .

3. Medicine

- Drug Development : The compound is under investigation for its therapeutic potential, particularly in developing new drugs targeting various diseases, including cancer. Its structural features may enable it to modulate biological pathways effectively .

- Therapeutic Applications : Its ability to inhibit certain enzyme activities makes it a candidate for further research into treatments for conditions such as cancer and infectious diseases .

4. Industry

- Material Science : this compound is also explored for its utility in developing new materials, including polymers and dyes. Its unique chemical structure provides opportunities for innovation in material properties .

Case Studies

- Antimicrobial Studies : A study published in RSC Advances reported that compounds similar to this compound showed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The research indicated that modifications to the quinoline structure could enhance antibacterial efficacy .

- Anticancer Activity : Research has demonstrated that derivatives of quinoline compounds exhibit varying degrees of anticancer activity. The modifications present in this compound are hypothesized to contribute positively to its therapeutic potential against cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate can be compared with other similar compounds, such as:

Methyl 4-((3-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which can affect its chemical properties and biological activities.

Methyl 4-((3-bromobenzyl)oxy)-6-methoxyquinoline-2-carboxylate:

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its chlorine and bromine analogs.

Biological Activity

Methyl 4-((3-fluorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Overview of the Compound

- Chemical Name : this compound

- CAS Number : 1358495-68-7

- Molecular Formula : C19H16FNO4

- Molecular Weight : 341.3 g/mol

The compound features a quinoline core with a methoxy group, a carboxylate ester, and a fluorobenzyl ether, contributing to its unique properties and biological activities .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, affecting cellular functions.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell proliferation and apoptosis.

- Nucleic Acid Interaction : The compound may bind to DNA or RNA, interfering with replication and transcription processes.

These mechanisms suggest potential applications in treating diseases such as cancer and infections .

Antimicrobial Activity

This compound has shown promising antimicrobial properties:

- Antibacterial Activity : In vitro studies indicate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this quinoline derivative exhibited minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various bacterial strains .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.015 |

| Staphylococcus aureus | 0.004 |

| Bacillus cereus | 0.020 |

- Antifungal Activity : The compound also demonstrated antifungal efficacy, with MIC values indicating strong activity against fungi such as Trichoderma viride and Aspergillus fumigatus .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. It is hypothesized to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of this compound:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 4-((3-chlorobenzyl)oxy)-6-methoxyquinoline | Chlorine instead of fluorine | Moderate antibacterial activity |

| Methyl 4-((3-bromobenzyl)oxy)-6-methoxyquinoline | Bromine substituent | Lower efficacy than fluorinated analog |

The presence of the fluorine atom in this compound enhances its stability and biological activity compared to its chlorine and bromine analogs .

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinoline derivatives:

- Antimalarial Activity : Quinoline derivatives have been studied for their antimalarial properties, showing significant efficacy against Plasmodium falciparum. The structural modifications similar to those seen in this compound could influence binding affinity to heme, a critical factor in antimalarial activity .

- Cancer Cell Lines : In vitro studies on various cancer cell lines have shown that derivatives with structural similarities can inhibit cell growth effectively, suggesting that this compound may also exhibit similar anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.